N-((4-Chlorophenyl)methyl)acetamide
Overview
Description
The compound "N-((4-Chlorophenyl)methyl)acetamide" is a chemical entity that has been studied in various contexts due to its potential applications in medicinal chemistry and other fields. The structure of this compound has been redetermined to higher precision, with a focus on the positions of the hydrogen atoms, which are linked into chains through N—H⋯O hydrogen bonds .
Synthesis Analysis
The synthesis of related acetamide compounds often involves the acetylation of amines followed by various other chemical transformations. For instance
Scientific Research Applications
Antiviral and Neuroprotective Properties
N-((4-Chlorophenyl)methyl)acetamide derivatives have shown promising results in the field of antiviral therapy. A study by Ghosh et al. (2008) demonstrated the therapeutic effect of a novel anilidoquinoline derivative in treating Japanese encephalitis. This compound exhibited significant antiviral and antiapoptotic effects in vitro, along with a reduction in viral load and increased survival in infected mice.
Photovoltaic and Nonlinear Optical Applications
Compounds structurally similar to N-((4-Chlorophenyl)methyl)acetamide have been explored for their potential in photovoltaic applications. A study by Mary et al. (2020) investigated several bioactive benzothiazolinone acetamide analogs for their light harvesting efficiency in dye-sensitized solar cells. The compounds displayed promising results as photosensitizers due to their good light harvesting efficiency and free energy of electron injection. Additionally, these compounds exhibited nonlinear optical activity, which is significant for developing optical switches, modulators, and other photonic devices.
Structural Analysis and Hydrogen Bonding
The molecular structure and hydrogen bonding properties of N-((4-Chlorophenyl)methyl)acetamide analogs have been a subject of interest. Gowda et al. (2007) studied the conformation and geometric parameters of similar acetanilide compounds, focusing on their intermolecular hydrogen bonding which forms chains in the crystal structure. Understanding these structural aspects is essential for designing compounds with desired physical and chemical properties.
Safety And Hazards
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBSEJMYQYVFJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205675 | |
Record name | N-((4-Chlorophenyl)methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Chlorophenyl)methyl)acetamide | |
CAS RN |
57058-33-0 | |
Record name | N-((4-Chlorophenyl)methyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057058330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((4-Chlorophenyl)methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57058-33-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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